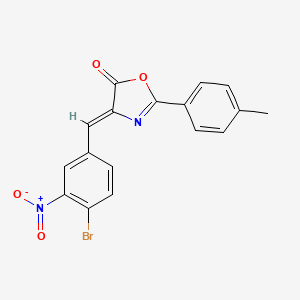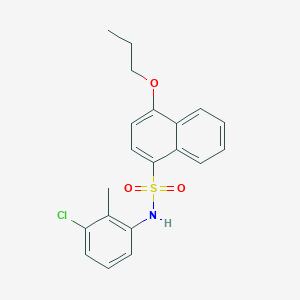
methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C20H17BrN2O3 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.04225 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radical Scavenging Activity
Compounds structurally related to the specified molecule, particularly those with bromophenol groups and pyrrolidine rings, have been studied for their radical-scavenging activities. For example, brominated phenols derived from marine algae have shown potent antioxidant activities, suggesting that similar structures could serve as effective natural antioxidants or inspire the design of new antioxidant compounds (Duan, Li, & Wang, 2007).
Antioxidant and Anticholinergic Activities
The synthesis of bromophenol derivatives, including the design of molecules with pyrrolidinone cores, has been explored for their potential antioxidant and anticholinergic activities. These studies underscore the importance of these compounds in pharmaceutical research, particularly in the development of treatments for oxidative stress-related diseases and disorders involving the cholinergic system (Rezai et al., 2018).
Synthetic Methodologies and Catalysis
Research into the synthetic applications of compounds with pyrrolidine rings, including those involved in phase-transfer catalysis and asymmetric syntheses, indicates the utility of these structures in developing new synthetic methodologies. This includes the synthesis of biologically active compounds and the exploration of their roles as catalysts in various organic transformations (Wang, Zhao, Xue, & Chen, 2018).
Antibacterial Activity
Pyrrolopyridine analogs, including structures related to the compound , have been investigated for their antibacterial properties. This research is critical for the development of new antibiotics and understanding the structure-activity relationships that govern antibacterial efficacy (Toja et al., 1986).
Propriétés
IUPAC Name |
methyl (4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-13-18(20(25)26-2)17(10-14-5-3-7-16(21)9-14)19(24)23(13)12-15-6-4-8-22-11-15/h3-11H,12H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQDLQZYCMPOK-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1CC3=CN=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)
![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)
![4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)
![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)

![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)
![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)
![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)
